2-Ethoxy-6-iodoacridin-9-amine
CAS No.: 74165-95-0
Cat. No.: VC18774432
Molecular Formula: C15H13IN2O
Molecular Weight: 364.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74165-95-0 |
---|---|
Molecular Formula | C15H13IN2O |
Molecular Weight | 364.18 g/mol |
IUPAC Name | 2-ethoxy-6-iodoacridin-9-amine |
Standard InChI | InChI=1S/C15H13IN2O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2H2,1H3,(H2,17,18) |
Standard InChI Key | RBCPTFNPNBHEDY-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC2=C(C3=C(C=C(C=C3)I)N=C2C=C1)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-Ethoxy-6-iodoacridin-9-amine belongs to the acridine family, characterized by a planar tricyclic aromatic framework. The compound’s systematic name reflects its substitution pattern: an ethoxy group at position 2, an iodine atom at position 6, and an amine group at position 9 of the acridine core. Its molecular formula is , with a molecular weight of 380.18 g/mol .
The presence of iodine introduces significant steric and electronic effects, influencing both solubility and reactivity. Comparative analyses with related compounds, such as 6-ethoxy-2-methylquinolin-4-amine, suggest that halogen substitution enhances binding affinity to viral proteases .
Spectroscopic and Crystallographic Data
While crystallographic data for 2-ethoxy-6-iodoacridin-9-amine remain unpublished, analogous structures in patent WO2022093871A1 provide insights. For example, the InChI key SXAUCVPTTRNEIT-UHFFFAOYSA-N
corresponds to a related iodinated acridine derivative, confirming the stability of the iodo-substituted aromatic system under physiological conditions . Nuclear magnetic resonance (NMR) profiles predict distinctive shifts for the ethoxy proton ( 1.35–1.40 ppm for CH3, 3.95–4.00 ppm for OCH2) and aromatic protons adjacent to iodine ( 7.80–8.20 ppm) .
Synthesis and Modifications
Synthetic Pathways
The synthesis of 2-ethoxy-6-iodoacridin-9-amine typically begins with acridin-9-amine as the precursor. Key steps include:
-
Ethoxylation: Introduction of the ethoxy group via nucleophilic aromatic substitution at position 2 using sodium ethoxide.
-
Iodination: Electrophilic iodination at position 6 employing iodine monochloride (ICl) in acetic acid.
-
Purification: Chromatographic separation to isolate the target compound from regioisomers .
Yields for this process range from 45% to 60%, with impurities primarily consisting of di-iodinated byproducts. Patent data highlight the use of reductive amination to stabilize the amine group during synthesis .
Derivative Optimization
Structural analogs, such as 6-ethoxy-N-(4-iodophenyl)-2-methylquinolin-4-amine, demonstrate the impact of aryl substitutions on bioactivity. The iodine atom’s van der Waals radius (1.98 Å) facilitates hydrophobic interactions with viral protease pockets, a feature exploited in drug design .
Pharmacological Applications
Antiviral Activity Against SARS-CoV-2
2-Ethoxy-6-iodoacridin-9-amine exhibits potent inhibition of SARS-CoV-2 replication in vitro, with a half-maximal effective concentration () of 2.3 μM. Mechanistic studies attribute this activity to its interaction with the viral 3C-like protease (3CL), a critical enzyme for polyprotein processing . Comparative data show a 5-fold increase in inhibitory potency compared to non-iodinated analogs, underscoring iodine’s role in enhancing target binding .
Protease Inhibition Kinetics
Enzymatic assays reveal a mixed inhibition mode, with a value of 1.8 μM. Molecular docking simulations predict that the iodine atom forms a halogen bond with the protease’s His41 residue, while the ethoxy group stabilizes the binding pocket via hydrophobic interactions .
Mechanism of Viral Inactivation
Disruption of Viral Maturation
The compound interferes with the proteolytic cleavage of viral polyproteins, preventing the maturation of functional non-structural proteins (Nsps). This inhibition halts the assembly of replication-transcription complexes, effectively suppressing viral RNA synthesis .
Synergistic Effects with Antivirals
Preliminary data suggest synergistic activity when combined with remdesivir, reducing the of the latter by 40% in co-treatment assays. This synergy may arise from complementary mechanisms: remdesivir targeting RNA polymerase and 2-ethoxy-6-iodoacridin-9-amine inhibiting protease activity .
Regulatory and Development Status
Preclinical Advancement
As of April 2025, 2-ethoxy-6-iodoacridin-9-amine remains in preclinical development. Patent WO2022093871A1 discloses its inclusion in a broad family of ethacridine derivatives under investigation for antiviral applications .
Challenges in Formulation
The compound’s low aqueous solubility (0.12 mg/mL in PBS) presents formulation challenges. Current strategies include nanoparticle encapsulation and prodrug development, such as phosphate ester derivatives, to enhance bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume